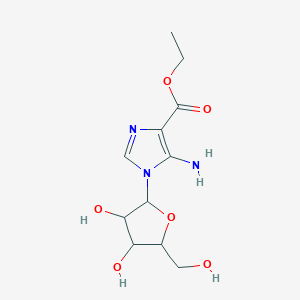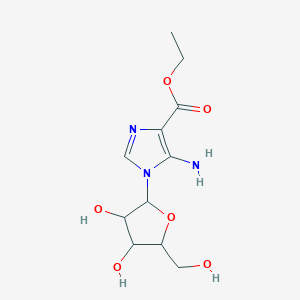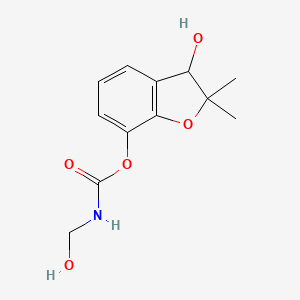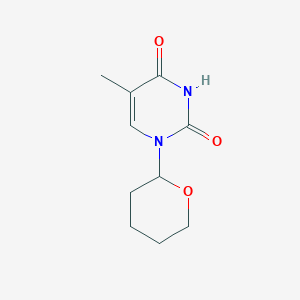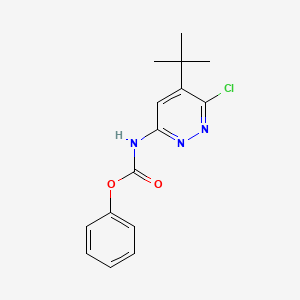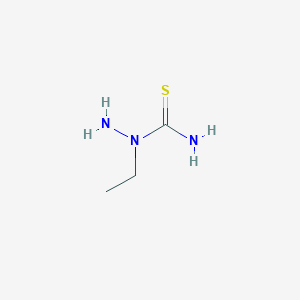
5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazinone core substituted with a methoxyphenyl group at the 5-position and a phenyl group at the 3-position. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-methoxybenzoyl hydrazine with benzil in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating neurodegenerative diseases due to its neuroprotective and anti-inflammatory properties .
Industry: In the industrial sector, it is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with neuronal receptors, providing neuroprotective effects by modulating signaling pathways related to cell survival and apoptosis .
Comparación Con Compuestos Similares
- 5-(4-Methoxyphenyl)-1H-tetrazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-[5-Methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid
Comparison: Compared to these similar compounds, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one stands out due to its unique pyridazinone core, which imparts distinct pharmacological properties. Its ability to inhibit specific enzymes and provide neuroprotective effects makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
90054-41-4 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)15-11-18-19-16(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
Clave InChI |
CUCPWSMSAHYUAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
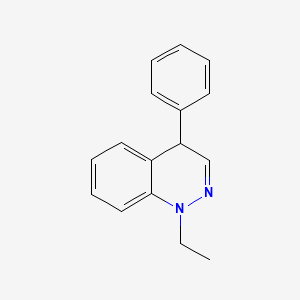
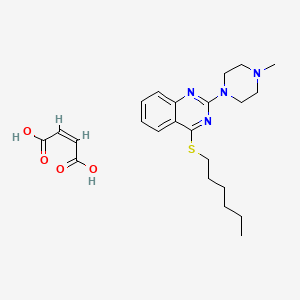


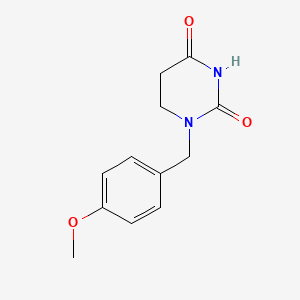
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
